1-(3-pyrrolidinyloxy)Isoquinoline

BTK inhibitor Fragment-based drug design Scaffold hopping

1-(3-Pyrrolidinyloxy)Isoquinoline (CAS 752949-83-0), also named 1-(pyrrolidin-3-yloxy)isoquinoline, is a heterocyclic building block consisting of an isoquinoline core linked via an ether bridge to a pyrrolidine ring at the 1‑position. The compound serves as the essential scaffold in the covalent Bruton’s tyrosine kinase (BTK) inhibitor clinical candidate TAK‑020, where the (S)‑enantiomer of the pyrrolidin‑3‑yloxy moiety provides the optimal vector for engaging the kinase active site.

Molecular Formula C13H14N2O
Molecular Weight 214.268
CAS No. 752949-83-0
Cat. No. B2779944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-pyrrolidinyloxy)Isoquinoline
CAS752949-83-0
Molecular FormulaC13H14N2O
Molecular Weight214.268
Structural Identifiers
SMILESC1CNCC1OC2=NC=CC3=CC=CC=C32
InChIInChI=1S/C13H14N2O/c1-2-4-12-10(3-1)5-8-15-13(12)16-11-6-7-14-9-11/h1-5,8,11,14H,6-7,9H2
InChIKeyODUMBYSMQNLGBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Pyrrolidinyloxy)Isoquinoline (CAS 752949-83-0): Key Intermediate for Covalent BTK Inhibitor Synthesis


1-(3-Pyrrolidinyloxy)Isoquinoline (CAS 752949-83-0), also named 1-(pyrrolidin-3-yloxy)isoquinoline, is a heterocyclic building block consisting of an isoquinoline core linked via an ether bridge to a pyrrolidine ring at the 1‑position . The compound serves as the essential scaffold in the covalent Bruton’s tyrosine kinase (BTK) inhibitor clinical candidate TAK‑020, where the (S)‑enantiomer of the pyrrolidin‑3‑yloxy moiety provides the optimal vector for engaging the kinase active site [1]. Its molecular formula is C₁₃H₁₄N₂O (MW 214.26 g/mol) and the free base presents a secondary amine ready for further N‑functionalization such as acryloylation .

Why In‑Class Isoquinoline Ether Substitutions Cannot Replace 1-(3-Pyrrolidinyloxy)Isoquinoline in BTK Inhibitor Programs


Simply interchanging the pyrrolidine‑3‑yl ether for a regioisomeric pyrrolidine‑2‑yl ether, a six‑membered piperidine, or a smaller azetidine linker leads to a loss of the precise spatial orientation required for the warhead‑bearing nitrogen to reach Cys481 in the BTK ATP‑binding pocket [1]. In the fragment‑to‑candidate optimization that delivered TAK‑020, expanding the pyridyl fragment to an isoquinoline scaffold improved BTK inhibitory potency to mid‑nanomolar IC₅₀, and the (S)‑pyrrolidine‑3‑yloxy geometry was essential for superimposition with the original fragment hit and for the subsequent installation of the acrylamide warhead [1][2]. Procurement of alternative ethers (e.g., 1‑ethoxyisoquinoline, 1‑(piperidin‑4‑yloxy)isoquinoline) therefore introduces a high risk of losing target engagement, which cannot be mitigated by simple stoichiometric functionalization.

Quantitative Evidence Differentiating 1-(3-Pyrrolidinyloxy)Isoquinoline from Closest Analogues


Isoquinoline vs. Pyridyl Scaffold: Fragment Potency Gain in BTK Inhibition

In the TAK‑020 discovery series, replacement of the pyridyl ring in compound 11 with an isoquinoline delivered compound 18, which retained fragment‑sized properties while improving BTK inhibitory potency to the mid‑nanomolar range. This scaffold change directly informs the selection of 1-(3-pyrrolidinyloxy)isoquinoline over 1-(3-pyrrolidinyloxy)pyridine analogues [1][2].

BTK inhibitor Fragment-based drug design Scaffold hopping

Stereospecific (S)-Pyrrolidine-3-yloxy Configuration Required for Cys481 Engagement

The TAK‑020 crystal structure (PDB 7N5R) confirms that the (S)‑enantiomer of the pyrrolidine‑3‑yloxy linker positions the acrylamide warhead for covalent bond formation with Cys481 of BTK. Use of the racemic 1-(3-pyrrolidinyloxy)isoquinoline without chiral resolution, or replacement with the (R)‑enantiomer, would preclude optimal warhead orientation [1][2].

Covalent inhibitor Warhead placement Stereochemistry

Aqueous Solubility of TAK‑020 Free Base vs. Cocrystal Formulations

The free base form of TAK‑020 (derived from 1-(3-pyrrolidinyloxy)isoquinoline) exhibits poor aqueous solubility, which limits oral bioavailability. A gentisic acid cocrystal (TAK‑020/GA CC) was developed that significantly enhanced the dissolution rate and achieved superior absorption in dog pharmacokinetic studies compared with nanocrystal, amorphous solid dispersion, and lipid‑based formulations [1].

Solubility enhancement Cocrystal engineering Drug formulation

Ligand Efficiency Metrics: Isoquinoline Fragment vs. Alternative Hinge Binders

Compound 18, the isoquinoline‑containing fragment precursor to TAK‑020, maintained high ligand efficiency (LE > 0.4 kcal/mol per heavy atom) despite the molecular weight increase from the pyridyl series. This performance is superior to many alternative hinge‑binding fragments explored for BTK, such as pyrazole‑based or indazole‑based fragments that often suffer from lower LE or selectivity issues [1].

Ligand efficiency Fragment optimization Lipophilic efficiency

High‑Priority Application Scenarios for 1-(3-Pyrrolidinyloxy)Isoquinoline Based on Quantitative Evidence


Synthesis of Covalent BTK Inhibitor Clinical Candidates (e.g., TAK‑020 Series)

This scenario directly follows from the isoquinoline scaffold potency advantage and stereospecific Cys481 engagement evidence. Researchers developing next‑generation covalent BTK inhibitors should procure (S)‑1-(3-pyrrolidinyloxy)isoquinoline to build the core pharmacophore, as the (S)‑enantiomer provides the required trajectory for acrylamide warhead installation, achieving k_inact/K_I values > 2 × 10⁸ M⁻¹s⁻¹ [1].

Fragment‑Based Drug Design Campaigns Targeting Kinase Hinge Regions

Because compound 18 (the isoquinoline‑pyrrolidine ether) demonstrated high ligand efficiency (>0.4 kcal/mol per heavy atom) and mid‑nanomolar potency in BTK inhibition, this scaffold is a privileged fragment for screening against kinases with a cysteine in the active site (e.g., BTK, EGFR, JAK3) [2]. Procurement of the fragment suitable for further elaboration is critical.

Pre‑Formulation Solubility and Bioavailability Optimization via Cocrystal Engineering

The intrinsic poor aqueous solubility of the TAK‑020 free base (derived from 1-(3-pyrrolidinyloxy)isoquinoline) necessitates advanced formulation approaches. The gentisic acid cocrystal (TAK‑020/GA CC) has demonstrated superior oral absorption in dog PK studies compared with nanocrystal, amorphous solid dispersion, and lipid‑based formulations [3]. Procurement of the free base should therefore be accompanied by a cocrystal screening strategy.

Selective BTK Inhibition in Autoimmune Disease Models (Rheumatoid Arthritis)

TAK‑020, built on the 1-(3-pyrrolidinyloxy)isoquinoline scaffold, demonstrated efficacy in a rat collagen‑induced arthritis model at well‑tolerated doses, with sustained >80% BTK occupancy and basophil response reduction in Phase I trials [4]. This scenario supports the use of the compound in preclinical models of inflammation and B‑cell‑mediated disorders.

Quote Request

Request a Quote for 1-(3-pyrrolidinyloxy)Isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.